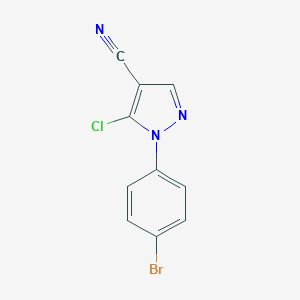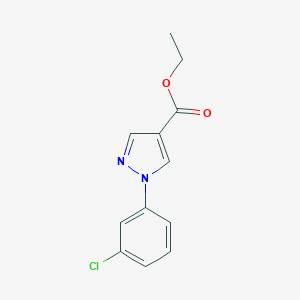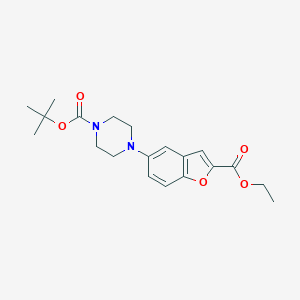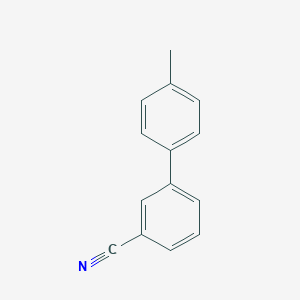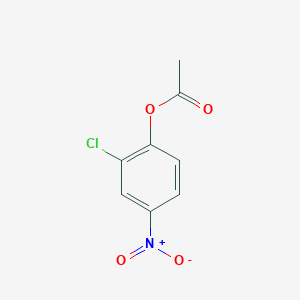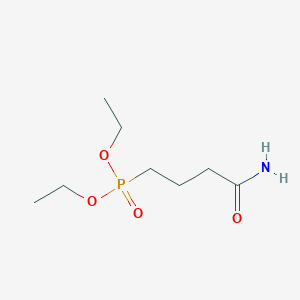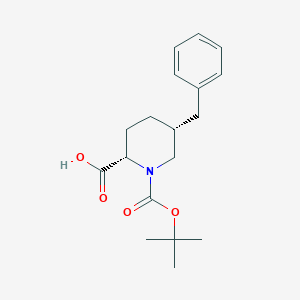![molecular formula C15H19NO6 B176894 (R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid CAS No. 162240-68-8](/img/structure/B176894.png)
(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a benzodioxole and propanoic acid group .
Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
Applications De Recherche Scientifique
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Methods of Application or Experimental Procedures
Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Results or Outcomes
The Boc group is successfully added to amines, protecting them during the synthesis process. After the synthesis, the Boc group can be removed without affecting the newly synthesized compound .
Application in Dipeptide Synthesis
Specific Scientific Field
Summary of the Application
Room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis .
Methods of Application or Experimental Procedures
The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs were then used with commonly used coupling reagents for dipeptide synthesis .
Results or Outcomes
The resulting protected AAILs were successfully used in dipeptide synthesis, providing satisfactory yields in 15 minutes .
Application in Bio-Organic Synthesis and Tissue Engineering
Specific Scientific Field
Summary of the Application
The Boc group is used in bio-organic synthesis and tissue engineering . The formation of N-tert-butoxycarbonyl anhydride (NCA) is a key step in these applications .
Methods of Application or Experimental Procedures
The formation of NCA involves the reaction of an amino acid with di-tert-butyl dicarbonate . The thermodynamic feasibility of the process was investigated to augment work in the laboratory .
Results or Outcomes
The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Application in the Synthesis of γ-Amino β-Hydroxybutyric Acid (GABOB)
Specific Scientific Field
Summary of the Application
GABOB is a well-known neuromodulator in the mammalian central nervous system, and it is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .
Methods of Application or Experimental Procedures
The synthesis of GABOB involves the use of a Boc-protected amino acid as a starting material .
Results or Outcomes
The Boc-protected amino acid was successfully converted into GABOB, which has numerous applications in medicinal chemistry .
Application in the Synthesis of Amino Acid Ionic Liquids
Specific Scientific Field
Summary of the Application
Amino Acid Ionic Liquids (AAILs) have multiple reactive groups that can cause unwanted reactions in selective or multistep organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
Methods of Application or Experimental Procedures
The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Results or Outcomes
Application in the Formation of N-tert-Butoxycarbonyl Anhydride (NCA)
Summary of the Application
The formation of N-tert-butoxycarbonyl anhydride (NCA) is a key step in bio-organic synthesis and tissue engineering . The thermodynamic feasibility of the process was investigated to augment work in the laboratory .
Orientations Futures
The use of Boc-protected amino acid ionic liquids (Boc-AAILs), such as “®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid”, has been explored in dipeptide synthesis . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in peptide synthesis using Boc-AAILs.
Propriétés
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

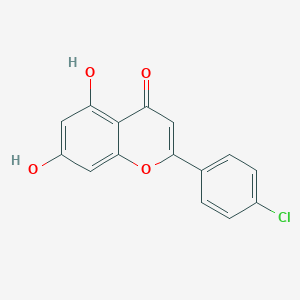




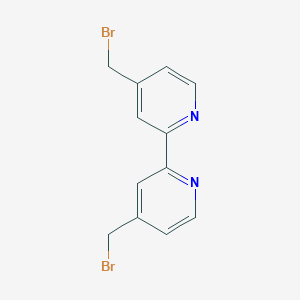
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
